molecular formula C5H4F9N B1350127 1H,1H-Perfluoropentylamine CAS No. 355-27-1

1H,1H-Perfluoropentylamine

Cat. No.: B1350127
CAS No.: 355-27-1
M. Wt: 249.08 g/mol
InChI Key: SUNUNYBGDFIAME-UHFFFAOYSA-N
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Description

1H,1H-Perfluoropentylamine is a fluorinated organic compound known for its unique chemical and physical properties. It is a colorless liquid with a boiling point of 104°C and a molecular weight of 375.2 g/mol. The compound’s molecular formula is C5H4F9N, and it is often used in various scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoropentylamine can be synthesized through several methods. One common approach involves the reaction of perfluoropentyl iodide with ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced filtration techniques is crucial to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluoropentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the amine group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Perfluoropentanoic acid.

    Reduction: Perfluoropentanol.

    Substitution: Various substituted perfluoropentyl derivatives.

Scientific Research Applications

1H,1H-Perfluoropentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme activities and protein interactions due to its ability to traverse cell membranes and interact with intracellular molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.

Mechanism of Action

1H,1H-Perfluoropentylamine exerts its effects by interacting with various molecular targets within cells. Its fluorinated structure allows it to penetrate cell membranes easily and bind to proteins and enzymes, altering their activity. This interaction can be used to study the function of these proteins and develop new therapeutic agents .

Comparison with Similar Compounds

  • 1H,1H-Perfluorohexylamine
  • 1H,1H-Perfluorobutylamine
  • 1H,1H-Perfluorooctylamine

Comparison: 1H,1H-Perfluoropentylamine is unique due to its specific chain length and fluorination pattern, which confer distinct physical and chemical properties. Compared to 1H,1H-Perfluorohexylamine and 1H,1H-Perfluorobutylamine, it has a different boiling point and reactivity profile, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUNYBGDFIAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377826
Record name 1H,1H-Perfluoropentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-27-1
Record name 2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,1H-Perfluoropentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Nonafluoropentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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